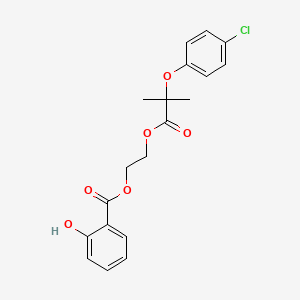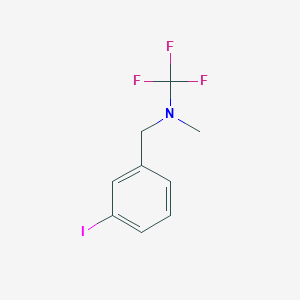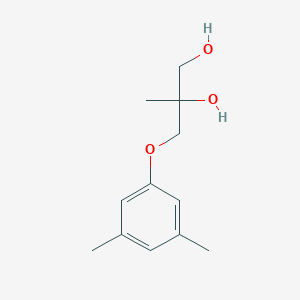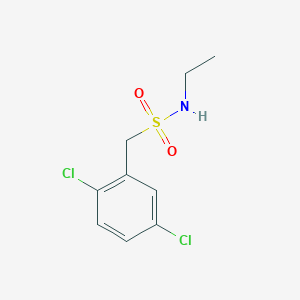
1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethylmethanesulfonamide moiety
Métodos De Preparación
The synthesis of 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 2,5-dichloroaniline with ethylmethanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,5-dichloroaniline attacks the sulfonyl chloride, resulting in the formation of the desired sulfonamide. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, potentially altering the compound’s biological activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound has been investigated for its potential biological activities, including antibacterial and antiparasitic properties.
Medicine: Research has focused on its potential therapeutic applications, such as its use in the treatment of bacterial infections and parasitic diseases.
Industry: It may be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting the activity of enzymes or receptors. The dichlorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)-N-ethylmethanesulfonamide can be compared with other sulfonamide derivatives, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound also contains a dichlorophenyl group but has a biguanide core, which may confer different biological activities.
1-(2,5-Dichlorophenyl)piperazine: This compound features a piperazine ring instead of an ethylmethanesulfonamide group, leading to variations in its chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11Cl2NO2S |
|---|---|
Peso molecular |
268.16 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO2S/c1-2-12-15(13,14)6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 |
Clave InChI |
MYUNICJUGFRJJT-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)CC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
![Methyl 3-[2-[2-[2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]benzoate](/img/structure/B13956969.png)
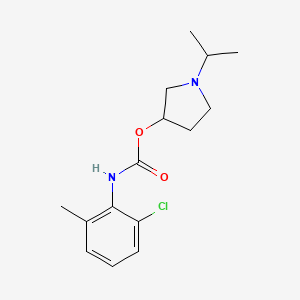
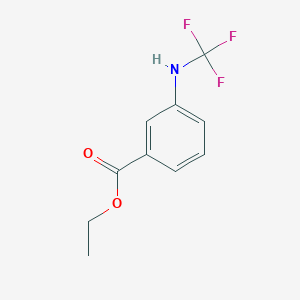
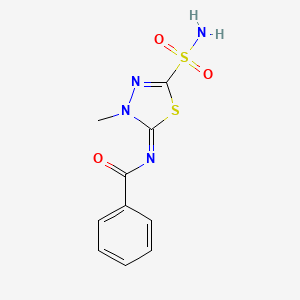
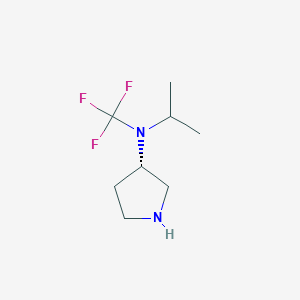
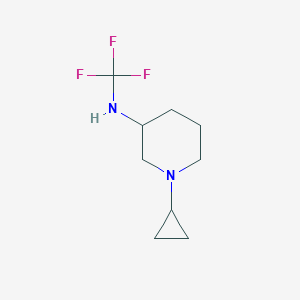
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
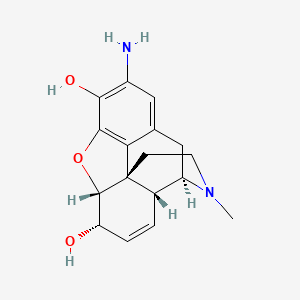

![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
